molecular formula C11H19IN2O B2657868 5-(butoxymethyl)-4-iodo-1-propyl-1H-pyrazole CAS No. 1856077-95-6

5-(butoxymethyl)-4-iodo-1-propyl-1H-pyrazole

Cat. No. B2657868
CAS RN: 1856077-95-6
M. Wt: 322.19
InChI Key: VMENTNSVJPWUEE-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-4-iodo-1-propyl-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-4-iodo-1-propyl-1H-pyrazole is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(butoxymethyl)-4-iodo-1-propyl-1H-pyrazole have been studied extensively. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to reduce the production of certain cytokines and chemokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(butoxymethyl)-4-iodo-1-propyl-1H-pyrazole in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in preclinical studies as an anti-cancer and anti-inflammatory agent. However, there are also limitations to its use. For example, the synthesis of this compound can be challenging, and it may not be readily available for use in all research settings.

Future Directions

There are several future directions for research involving 5-(butoxymethyl)-4-iodo-1-propyl-1H-pyrazole. One area of research is in the development of new anti-cancer agents. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is in the development of new anti-inflammatory agents. This compound has been shown to have anti-inflammatory properties, and it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, research is needed to optimize the synthesis method for this compound, making it more readily available for use in research settings.
Conclusion:
In conclusion, 5-(butoxymethyl)-4-iodo-1-propyl-1H-pyrazole is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Further research is needed to determine its potential as a therapeutic agent and to optimize its synthesis method.

Synthesis Methods

The synthesis of 5-(butoxymethyl)-4-iodo-1-propyl-1H-pyrazole has been achieved using different methods. One of the most common methods involves the reaction of 4-iodo-1-propyl-1H-pyrazole with sodium hydride and butyl bromide in the presence of a solvent such as dimethylformamide. The resulting product is then treated with sodium methoxide and butyl chloroformate to obtain the final product. Other methods involve the use of different reagents and solvents, but the basic reaction mechanism remains the same.

Scientific Research Applications

5-(butoxymethyl)-4-iodo-1-propyl-1H-pyrazole has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been evaluated for its potential as an anti-cancer agent, and it has shown promising results in preclinical studies. It has also been studied for its anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

5-(butoxymethyl)-4-iodo-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-3-5-7-15-9-11-10(12)8-13-14(11)6-4-2/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMENTNSVJPWUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1CCC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(butoxymethyl)-4-iodo-1-propyl-1H-pyrazole

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